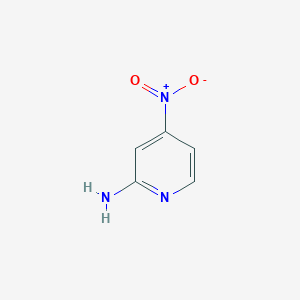

4-Nitropyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDHHHBAZZYVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376483 | |

| Record name | 4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-50-7 | |

| Record name | 4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, structure, synthesis, and applications of 4-Nitropyridin-2-amine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Amino-4-nitropyridine, is a substituted pyridine derivative. The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the pyridine ring imparts unique reactivity and makes it a crucial intermediate in the synthesis of more complex molecules.[1]

The fundamental identification and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-4-nitropyridine, 4-Nitro-2-pyridinamine | [2] |

| CAS Number | 4487-50-7 | [2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [2][3] |

| Molecular Weight | 139.11 g/mol | [2][3] |

| Appearance | Solid | |

| Storage | 2-8°C, Keep in dark place, inert atmosphere | [4] |

| Purity | Typically ≥97% | [3] |

| SMILES | NC1=NC=CC(=O)=C1 | [4] |

| InChI Key | DBDHHHBAZZYVJG-UHFFFAOYSA-N | [2] |

Structural Diagram:

The chemical structure of this compound is foundational to understanding its reactivity.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound requires a suite of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is sparse, analysis of related structures provides a strong predictive framework. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton between the two nitrogen atoms (at position 6) would likely be the most downfield, followed by the proton adjacent to the nitro group. The amino group protons would appear as a broad singlet.

-

¹³C NMR : The carbon NMR would display five signals for the five carbon atoms in the pyridine ring. The carbon atoms attached to the nitro group (C4) and the amino group (C2) would be significantly shifted due to the strong electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching : Strong, broad bands in the region of 3300-3450 cm⁻¹ are characteristic of the primary amine (NH₂) group. [5]* N-O Stretching : Strong, sharp absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) are indicative of the nitro (NO₂) group.

-

C=C and C=N Stretching : Bands in the 1600-1400 cm⁻¹ region correspond to the aromatic pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₅H₅N₃O₂), the molecular ion peak (M⁺) would be observed at an m/z of approximately 139.04.

Applications in Research and Drug Development

Nitropyridine derivatives are pivotal intermediates in the synthesis of biologically active molecules. [1]Their structural features allow them to serve as scaffolds in the design of targeted therapeutics.

-

Kinase Inhibitors : The N-phenylpyridin-2-amine scaffold, which can be derived from 2-aminopyridine derivatives, is a cornerstone in medicinal chemistry, notably for developing kinase inhibitors for cancer therapy. [6]The modular synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against targets like Aurora kinases and Cyclin-Dependent Kinases (CDKs). [6]* Antimicrobial and Antiviral Agents : The pyridine motif is present in numerous drugs, and nitropyridine intermediates are used to synthesize novel compounds with potential antimicrobial, antifungal, and antiviral activities. [1]* Raf Inhibitors : Specifically, this compound is used in the synthesis of tetrahydronaphthalene Raf inhibitors, which are investigated for their potential in oncology. [7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

General Precautions : Handle in a well-ventilated area or fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid breathing dust and prevent contact with skin and eyes. [8][9]* Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [4][9]* First Aid :

-

Eyes : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [9] * Skin : Wash with plenty of soap and water. [9] * Ingestion : If swallowed, call a poison center or doctor. Rinse mouth. [10] * Inhalation : Remove person to fresh air and keep comfortable for breathing. [10]

-

References

- Benchchem. (n.d.). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.

- PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-nitropyridine.

- ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.

- Unknown Author. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- ChemScene. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7.

- BLD Pharm. (n.d.). This compound | 4487-50-7.

- CookeChem. (n.d.). This compound, 97%, 4487-50-7.

- Fisher Scientific. (2009). Safety Data Sheet: 4-Nitropyridine N-oxide.

- AK Scientific, Inc. (n.d.). 5-Methyl-4-nitropyridin-2-amine Safety Data Sheet.

- PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Unknown Author. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.

- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.

- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

- Echemi. (2024). 14916-64-4 2-nitropyridin-4-amine.

- Unknown Author. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4487-50-7|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound , 97% , 4487-50-7 - CookeChem [cookechem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 4-Nitropyridin-2-amine from Pyridine Precursors

An in-depth technical guide or whitepaper on the core.

Abstract: 4-Nitropyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its synthesis, however, is non-trivial due to the inherent electronic properties of the pyridine ring, which complicate regioselective functionalization. This guide provides a detailed examination of the synthetic strategies for obtaining this compound from common pyridine precursors. We will dissect the mechanistic underpinnings of the key transformations, explain the rationale behind established multi-step synthetic routes, and provide detailed experimental protocols. The primary focus will be on a robust and regioselective strategy involving the activation of the pyridine ring via N-oxidation, followed by sequential nitration, deoxygenation, and amination.

Introduction: The Challenge of Pyridine Functionalization

The pyridine ring is a cornerstone of many pharmaceutical compounds. However, its electron-deficient nature, a result of the electronegative nitrogen atom, renders it deactivated towards electrophilic aromatic substitution (EAS), the most common method for functionalizing benzene rings.[1][2] Furthermore, the strongly acidic conditions required for many EAS reactions, such as nitration, lead to the protonation of the pyridine nitrogen. This forms the pyridinium ion, which is even more severely deactivated, making direct substitution nearly impossible.[1]

The synthesis of this compound presents a specific regiochemical challenge. A direct approach, such as the nitration of 2-aminopyridine, is not viable for obtaining the desired 4-nitro isomer. The amino group at the C2 position is a powerful ortho-, para-director, meaning it activates the C3 and C5 positions for electrophilic attack.[3][4] Consequently, the nitration of 2-aminopyridine predominantly yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[5][6]

Therefore, a successful synthesis of this compound requires a more nuanced, multi-step strategy that overcomes the inherent reactivity patterns of the pyridine nucleus. The most reliable and widely adopted approach involves a temporary modification of the pyridine ring to direct the nitration to the C4 position.

The N-Oxide Strategy: A Regiocontrolled Approach

The most effective method for achieving C4-nitration of a pyridine ring is through the use of a pyridine N-oxide intermediate.[7][8] The N-oxide functionality fundamentally alters the electronic properties of the ring in two crucial ways:

-

Ring Activation: The N-oxide oxygen atom can donate electron density back into the pyridine ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack.

-

Regiodirection: This donation of electron density preferentially activates the C2 (ortho) and C4 (para) positions.

This activation is sufficiently strong that nitration can proceed under relatively controlled conditions, yielding the 4-nitro pyridine N-oxide with high selectivity.[9] The overall strategy, starting from a suitable 2-substituted pyridine, is outlined below.

Caption: A robust multi-step synthesis of this compound.

Mechanistic Insights

Electrophilic Nitration of 2-Chloropyridine-N-oxide

The key regioselective step is the nitration of the N-oxide intermediate. In a mixed acid system (HNO₃/H₂SO₄), the active electrophile is the nitronium ion (NO₂⁺). The attack of the electron-rich N-oxide ring on the nitronium ion proceeds via a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. Attack at the C4 position allows for the positive charge to be delocalized effectively onto the N-oxide oxygen atom, which is a particularly stable resonance contributor. This stabilization preferentially lowers the activation energy for C4-substitution compared to C3-substitution.

Caption: C4-selective electrophilic nitration of the N-oxide intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The final step involves the displacement of the chloride at the C2 position with an amine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C4 position. This group stabilizes the negative charge that develops in the intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the nucleophilic attack.

Caption: SNAr mechanism for the introduction of the C2-amino group.

Experimental Protocols

The following protocols are representative procedures derived from established methodologies in pyridine chemistry.[9][10] Researchers should perform their own risk assessments and optimization based on their laboratory conditions.

Protocol 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

-

Step A: Oxidation of 2-Chloropyridine.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (1.0 eq.) in glacial acetic acid.

-

Heat the solution to approximately 50-60 °C.

-

Add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise, monitoring the internal temperature to maintain it below 80 °C.

-

After the addition is complete, continue heating for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer multiple times with dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide, which can often be used in the next step without further purification.

-

-

Step B: Nitration of 2-Chloropyridine-N-oxide.

-

To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (98%).

-

Slowly add 2-chloropyridine-N-oxide (1.0 eq.) in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Add the cold nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature below 10 °C.

-

After addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to pH ~7.

-

The product, 2-chloro-4-nitropyridine-N-oxide, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol 2: Synthesis of this compound

-

Step A: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide.

-

Dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq.) in a suitable solvent such as chloroform or dichloroethane.

-

Cool the solution in an ice bath.

-

Add phosphorus trichloride (PCl₃) (1.2-1.5 eq.) dropwise, maintaining the temperature below 20 °C.

-

After addition, allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1-2 hours until the reaction is complete by TLC.

-

Cool the mixture and carefully pour it into a beaker of ice water.

-

Neutralize with sodium bicarbonate solution and extract with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-chloro-4-nitropyridine.

-

-

Step B: Amination of 2-Chloro-4-nitropyridine.

-

Place 2-chloro-4-nitropyridine (1.0 eq.) in a sealed pressure vessel.

-

Add a solution of aqueous ammonia (~25-30%) or a solution of ammonia in methanol.

-

Seal the vessel and heat to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling to room temperature, vent the vessel carefully.

-

Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

-

Data Summary

The following table provides a comparative overview of the outcomes for the nitration of different pyridine precursors.

| Precursor | Nitrating Agent | Primary Product(s) | Suitability for 4-Nitro-2-amine | Yield (Typical) | Reference(s) |

| Pyridine | HNO₃/H₂SO₄ | 3-Nitropyridine | Poor (Requires harsh conditions) | Very Low | [1][11] |

| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Unsuitable | 70-80% (combined isomers) | [3][5] |

| Pyridine N-Oxide | HNO₃/H₂SO₄ | 4-Nitropyridine-N-oxide | Excellent (as an intermediate) | >80% | [8][9] |

| 2-Chloropyridine-N-oxide | HNO₃/H₂SO₄ | 2-Chloro-4-nitropyridine-N-oxide | Excellent (as an intermediate) | Good to High | [10] |

Conclusion

The synthesis of this compound is a prime example of how strategic functional group manipulation can overcome the inherent reactivity of a heterocyclic core. While direct nitration of aminopyridine precursors fails to provide the desired regiochemistry, the N-oxide strategy provides a reliable and high-yielding pathway. By first activating the pyridine ring and directing substitution to the C4 position, and then performing a subsequent deoxygenation and nucleophilic substitution, researchers can access this valuable building block with high purity. Further process optimization, potentially utilizing continuous flow methodologies for improved safety and scalability of the nitration and deoxygenation steps, represents a promising avenue for future work.[9]

References

-

Izquierdo, L., et al. "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory". New Journal of Chemistry. Available at: [Link]

-

Kreps, S. I. "A study of the mixed acid nitration of 2-amino-5-chloropyridine". Digital Commons @ NJIT. Available at: [Link]

-

Notario, R., et al. "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration". Molecules. Available at: [Link]

-

Izquierdo, L., et al. "Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory". ResearchGate. Available at: [Link]

-

Shouxin, L., & Junzhang, L. "Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine". Semantic Scholar. Available at: [Link]

-

Movassaghi, M., et al. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides". NIH Public Access. Available at: [Link]

-

Pearson Education. "Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed". Available at: [Link]

-

The Hive. "4-nitropyridine synthesis requested". Hive Chemistry Discourse. Available at: [Link]

-

Ye, X., et al. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine". ResearchGate. Available at: [Link]

-

Dejmek, M., & Žaludek, B. "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS". Semantic Scholar. Available at: [Link]

Sources

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. nbinno.com [nbinno.com]

- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 7. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Nitropyridin-2-amine (CAS 4487-50-7): A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Nitropyridin-2-amine (CAS No. 4487-50-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyridine ring is a privileged structural motif in pharmacology, and its derivatives are integral to numerous FDA-approved drugs.[1][2] This document delineates the physicochemical properties, spectroscopic characteristics, synthesis, and chemical reactivity of this compound. It emphasizes its role as a versatile precursor in the synthesis of complex bioactive molecules, including potent kinase inhibitors.[3][4] Detailed protocols for its synthesis and analytical characterization are provided, alongside essential safety and handling information, to equip scientists with the practical knowledge required for its effective utilization in research and development.

Introduction: The Strategic Importance of a Functionalized Pyridine

This compound is a substituted pyridine derivative whose value in organic and medicinal chemistry is derived from its unique trifunctional nature. The molecule incorporates:

-

An amino group at the 2-position, which can act as a nucleophile or be readily functionalized.

-

A strongly electron-withdrawing nitro group at the 4-position, which activates the pyridine ring for certain reactions and can be reduced to a primary amine, offering another site for modification.[5]

-

A pyridine core , a heterocyclic scaffold prevalent in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[1][6]

This combination makes this compound a highly sought-after intermediate for constructing complex molecular architectures. Its derivatives have shown significant therapeutic potential, particularly in oncology.[7] It serves as an essential starting material for synthesizing targeted therapeutics, such as Raf inhibitors, which are critical in cancer treatment pathways.[3][4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application.

Physicochemical Data

The key properties of this compound are summarized below for quick laboratory reference.

| Property | Value | Source(s) |

| CAS Number | 4487-50-7 | [3][8] |

| IUPAC Name | This compound | [9][10] |

| Synonym(s) | 4-nitro-2-pyridinamine | [10] |

| Molecular Formula | C₅H₅N₃O₂ | [3][8] |

| Molecular Weight | 139.11 g/mol | [3][8] |

| Appearance | Light yellow to orange solid | [3] |

| Melting Point | 96 °C | [3] |

| Boiling Point | 339.0 ± 22.0 °C (Predicted) | [3] |

| pKa | 3.43 ± 0.11 (Predicted) | [3] |

| Purity | Typically ≥97% | [3][8] |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group will cause characteristic shifts. The protons adjacent to the nitro group will be shifted downfield, while the proton between the two nitrogen atoms of the ring and the amino group will be shifted upfield relative to unsubstituted pyridine. The amine protons (-NH₂) will typically appear as a broad singlet.[11][12]

-

¹³C NMR Spectroscopy : The carbon spectrum will show five distinct signals corresponding to the carbons of the pyridine ring. The carbon atom attached to the nitro group (C4) will be significantly deshielded and appear at a high chemical shift.

-

Infrared (IR) Spectroscopy : Primary amines like this compound exhibit characteristic N-H stretching absorptions. A pair of sharp to medium bands is expected in the 3300-3500 cm⁻¹ region.[12] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[13]

-

UV-Visible Spectroscopy : In solution, aromatic amines display UV absorption maxima at longer wavelengths compared to their non-aminated aromatic counterparts.[11] This bathochromic shift is due to the interaction of the nitrogen lone pair with the π-electron system of the pyridine ring.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is valuable for process development and derivatization. A common laboratory-scale synthesis involves the deprotection of a protected amine precursor.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via deprotection.

Experimental Protocol: Deprotection Synthesis

This protocol is adapted from a described method for producing this compound from its N-(4-methoxybenzyl) protected precursor.[4] The 4-methoxybenzyl (PMB) group is a common protecting group for amines that is readily cleaved under acidic conditions.

Materials:

-

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Starting material)

-

Trifluoroacetic acid (TFA)

-

Anisole

-

Ethyl acetate (EtOAc)

-

Hexane

-

1N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Separatory funnel, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve N-(4-methoxybenzyl)-4-nitropyridin-2-amine (1 equivalent) and anisole (1.1 equivalents) in trifluoroacetic acid. Anisole acts as a carbocation scavenger to prevent side reactions during the cleavage of the PMB group.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 2 hours, monitoring the reaction progress by TLC or LCMS.[4]

-

Initial Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the TFA.

-

Precipitation: To the resulting residue, add a mixture of ethyl acetate and hexane to induce precipitation. Grind the solid with a spatula to ensure complete precipitation.

-

Filtration: Collect the pale yellow solid product by vacuum filtration.

-

Purification: Dissolve the crude solid in a 1N NaOH solution. This step deprotonates the product and removes any acidic impurities. Extract the aqueous solution twice with ethyl acetate. The desired product will move into the organic phase.

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an orange solid.[4]

Rationale: This method is effective because TFA is a strong acid that efficiently cleaves the PMB protecting group. The extractive work-up with a basic aqueous solution is a critical step for removing residual TFA and other acidic byproducts, ensuring a high-purity final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Nucleophilic Substitution at the Amino Group: The 2-amino group can readily act as a nucleophile, participating in reactions like acylation, alkylation, and Buchwald-Hartwig amination to form more complex structures.[1][6]

-

Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to a primary amine using various reagents (e.g., H₂/Pd/C, SnCl₂, ammonium formate). This unmasks a new reactive site, enabling the synthesis of 2,4-diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry.[5][6]

-

Nucleophilic Aromatic Substitution (SNAr): While the amino group is activating, the powerful electron-withdrawing nitro group makes the pyridine ring electron-deficient, particularly at the positions ortho and para to it (positions 3 and 5). This facilitates SNAr reactions if a suitable leaving group is present on the ring.[13]

Application as a Core Building Block

This compound is a crucial intermediate for synthesizing a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[9] Its most prominent application is as a precursor for kinase inhibitors.[3]

Caption: Application of this compound in multi-pathway synthesis.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in synthesis, as impurities can lead to unwanted side reactions and complicate purification of subsequent products. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound , 97% , 4487-50-7 - CookeChem [cookechem.com]

- 4. 4-NITRO-PYRIDIN-2-YLAMINE | 4487-50-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-Nitropyridin-2-amine

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4487-50-7), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Molecular Overview and Physicochemical Properties

This compound, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent electron-withdrawing effects of the nitro group (-NO₂) at the C4 position. This electronic profile dictates the molecule's reactivity and physical characteristics. The primary amine group (-NH₂) at the C2 position serves as a critical synthetic handle for further molecular elaboration.

The key physicochemical properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4487-50-7 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, light yellow to orange crystalline powder | [3] |

| Melting Point | ~96 °C | [3] |

| Boiling Point | 339.0 ± 22.0 °C (Predicted) | [3] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.43 ± 0.11 (Predicted) | [3] |

| LogP | 0.572 (Predicted) | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |

Solubility Profile : While quantitative solubility data is not extensively published, empirical evidence from synthesis and purification suggests it is sparingly soluble in cold water but has moderate to good solubility in polar organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF).[5][6] Its solubility behavior is governed by the polar nitro and amino groups, which allow for hydrogen bonding, and the relatively small aromatic core.[7] For purification, recrystallization from ethanol is often effective.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is an expert interpretation of the expected spectral data based on its structure and data from closely related analogues.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A multinuclear NMR study of substituted 2-amino-4-nitropyridines provides a strong foundation for spectral assignment.[9]

-

¹H NMR (Expected in DMSO-d₆, 400 MHz):

-

δ ~8.1-8.3 ppm (d, 1H): This downfield doublet corresponds to the proton at the C6 position (H-6). It is deshielded by the adjacent ring nitrogen and experiences coupling to H-5.

-

δ ~7.5-7.7 ppm (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

δ ~7.2-7.4 ppm (d, 1H): A doublet corresponding to the proton at the C3 position (H-3). This proton is shielded relative to H-5 and H-6.

-

δ ~6.8-7.0 ppm (dd, 1H): A doublet of doublets representing the proton at the C5 position (H-5), coupled to both H-6 and H-3. The strong electron-withdrawing nitro group at C4 significantly influences its chemical shift.

-

-

¹³C NMR (Expected in DMSO-d₆, 100 MHz):

-

δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.

-

δ ~155-157 ppm: Quaternary carbon C4, attached to the nitro group. This carbon is significantly deshielded.

-

δ ~148-150 ppm: C6, adjacent to the ring nitrogen.

-

δ ~110-112 ppm: C5, influenced by the adjacent C4-NO₂.

-

δ ~105-107 ppm: C3, typically the most shielded carbon in the ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[11]

-

3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine group. The presence of two distinct, sharp peaks is a hallmark of a -NH₂ group.[11][12]

-

1650-1580 cm⁻¹ (sharp): The N-H bending (scissoring) vibration of the primary amine.[11]

-

1580-1560 cm⁻¹ & 1350-1330 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively. These are typically very strong and characteristic absorptions.[13]

-

~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

1335-1250 cm⁻¹ (strong): C-N stretching vibration, characteristic of an aromatic amine.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): An odd molecular ion peak at m/z = 139 , consistent with the molecular formula C₅H₅N₃O₂ and the nitrogen rule.[14]

-

Key Fragments:

-

m/z = 122: Loss of a hydroxyl radical (•OH), a common fragmentation for aromatic nitro compounds.

-

m/z = 109: Loss of nitric oxide (•NO).

-

m/z = 93: Loss of the nitro group (•NO₂).

-

m/z = 81: Subsequent loss of hydrogen cyanide (HCN) from the m/z 109 fragment, indicative of the pyridine ring structure.

-

-

Synthesis and Purification Protocol

While multiple synthetic routes to nitropyridines exist, a common and reliable laboratory-scale method involves the direct nitration of an aminopyridine precursor.[5][15][16] However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging.[8] A robust approach is the nitration of 2-aminopyridine N-oxide, followed by deoxygenation, or the direct nitration of 2-aminopyridine under harsh conditions.

The following protocol is adapted from a validated procedure for a structurally similar substrate, demonstrating the principles of mixed-acid nitration for activated pyridine systems.[8][17]

Detailed Synthesis Protocol: Nitration of 2-Aminopyridine

-

Causality: The use of a potent mixed-acid nitrating system (HNO₃/H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to overcome the deactivated nature of the pyridine ring. Sulfuric acid protonates the nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is performed at low temperatures to control the highly exothermic reaction and minimize side-product formation.

-

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ammonium Hydroxide solution (or NaOH)

-

Crushed Ice and Water

-

Ethanol (for recrystallization)

-

-

Self-Validating Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and portion-wise, add 9.4 g (0.1 mol) of 2-aminopyridine. The formation of the pyridinium salt is exothermic; ensure the temperature is maintained below 10°C.

-

Nitration: Once the substrate is fully dissolved, cool the mixture back to 0-5°C. Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

-

Reaction Drive: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed.

-

Quenching & Neutralization: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic. Once the ice has melted, slowly neutralize the cold acidic solution by adding concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.

-

Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual inorganic salts. Dry the crude product under vacuum.

-

Recrystallization: For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.

-

Synthesis Workflow Diagram

Sources

- 1. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 97% , 4487-50-7 - CookeChem [cookechem.com]

- 3. 4487-50-7 2-Amino-4-nitropyridine AKSci R734 [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.org [mdpi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chimia.ch [chimia.ch]

- 13. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]

- 14. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 17. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 4-Nitropyridin-2-amine is a pivotal chemical intermediate whose structural features—a pyridine core functionalized with both an electron-donating amino group and a potent electron-withdrawing nitro group—render it a highly versatile building block in modern medicinal chemistry. Its strategic importance is underscored by its role as a precursor to a variety of "privileged scaffolds," particularly the N-phenylpyridin-2-amine framework, which is central to numerous targeted therapeutics.[1] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical applications in drug development, detailing its incorporation into potent kinase inhibitors and other therapeutic agents.[1][2] Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Core Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named according to IUPAC conventions, though it is frequently referenced in literature and commercial catalogs by several synonyms.

The formal IUPAC name for this compound is This compound .[3]

Common Synonyms:

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4487-50-7 | [3][4] |

| Molecular Formula | C₅H₅N₃O₂ | [3][4] |

| Molecular Weight | 139.11 g/mol | [3][4] |

| InChI Key | DBDHHHBAZZYVJG-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CN=C(C=C1[O-])N |[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in reaction systems. It is a solid compound under standard conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |

| Topological Polar Surface Area | 82.05 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 |[4] |

Synthesis and Mechanistic Considerations

The synthesis of nitropyridines presents a distinct challenge due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution. Consequently, forcing conditions, such as mixed-acid nitration, are often required. The following protocol, adapted from established methods for similar substrates, provides a reliable procedure for laboratory-scale synthesis.[5]

Representative Synthetic Protocol: Mixed-Acid Nitration

This process involves the electrophilic nitration of an aminopyridine precursor. The strong acid protonates the pyridine nitrogen, further deactivating the ring, but the amino group directs the incoming nitronium ion (NO₂⁺). Temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

Caption: General workflow for the synthesis of this compound via mixed-acid nitration.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the acid to 0°C using an ice bath.

-

Substrate Addition: Slowly and in portions, add the 2-aminopyridine starting material to the stirred sulfuric acid. The causality here is critical: this addition must be slow to dissipate the heat from the acid-base reaction and ensure the substrate fully dissolves. Maintain the temperature below 5-10°C.[5]

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in a separate, cooled vessel.

-

Nitration: Add the nitrating mixture dropwise to the substrate solution via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 10°C. This prevents thermal excursions and minimizes the formation of dinitrated or oxidized impurities. After addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete conversion.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step safely quenches the reaction and precipitates the product, which is less soluble in the now-diluted aqueous acid.

-

Isolation and Purification: Neutralize the slurry carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8. Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water to remove residual acids and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with reactive sites at the C2-amino group, the C4-nitro group, and the pyridine ring itself. This multi-faceted reactivity makes it an exceptionally valuable intermediate. The electron-withdrawing nitro group significantly influences the electronic properties of the scaffold, activating the ring for certain transformations while also being a key functional handle itself.[6]

Caption: Key reactive sites of this compound and its transformations into valuable downstream intermediates.

-

Reduction of the Nitro Group: This is arguably the most common and vital transformation. The nitro group can be readily reduced to a primary amine using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like iron or tin in acidic media). The resulting pyridine-2,4-diamine is a highly valuable intermediate for building more complex heterocyclic systems.

-

Functionalization of the Amino Group: The existing C2-amino group can participate in a wide range of reactions, including acylation, alkylation, and, notably, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form N-aryl derivatives.[7] This reaction is fundamental to creating the N-phenylpyridin-2-amine core structure found in many kinase inhibitors.[1]

-

Nucleophilic Aromatic Substitution (SNAAr): The potent electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack, although this is less common than reactions at the amino or nitro groups themselves.

Applications in Drug Discovery

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, and this compound serves as a key entry point into this chemical space.[8] Its derivatives have shown a remarkable breadth of biological activity, particularly in oncology.

-

Kinase Inhibitors: The N-phenylpyridin-2-amine scaffold, readily accessible from this compound, is a "privileged structure" for targeting protein kinases.[1] By modifying the substituents on the aryl ring (introduced via coupling) and the pyridine core, medicinal chemists can achieve high potency and selectivity against various kinase targets implicated in cancer progression.[1]

-

Platform for API Synthesis: As a versatile building block, it is used in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[6] Its utility extends beyond oncology to areas like antimicrobial and anti-leishmanial agents.[1][8]

Table 3: Therapeutic Targets and Applications

| Target Class | Specific Examples | Therapeutic Area | Source |

|---|---|---|---|

| Serine/Threonine Kinases | Raf Kinase, Aurora Kinases, Cyclin-Dependent Kinases (CDKs) | Oncology | [1][2] |

| Tyrosine Kinases | Janus Kinase 2 (JAK2) | Oncology, Inflammatory Diseases | [1] |

| Protozoan Targets | Various (e.g., for Leishmania, Trypanosoma) | Neglected Tropical Diseases | [8] |

| Bacterial Targets | DprE1 (Tuberculosis) | Infectious Diseases |[9] |

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential for laboratory safety.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust. | |

| P264 | Wash skin thoroughly after handling. | ||

| P280 | Wear protective gloves/eye protection/face protection. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is required.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity, combined with its role as a precursor to potent bioactive scaffolds, solidifies its importance for scientists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Title: 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 Source: PubChem - NIH URL: [Link]

-

Title: 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 Source: PubChem URL: [Link]

-

Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: MDPI URL: [Link]

-

Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: PMC - NIH URL: [Link]

-

Title: The Role of Nitropyridines in Pharmaceutical Development Source: Medium URL: [Link]

- Title: Process for preparation of nitropyridine derivatives Source: Google Patents URL

-

Title: Synthesis of 4-nitropyridine Source: PrepChem.com URL: [Link]

-

Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: ResearchGate URL: [Link]

-

Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC - PubMed Central URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound , 97% , 4487-50-7 - CookeChem [cookechem.com]

- 3. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridin-2-amine, a key building block in medicinal chemistry. This document delves into the molecule's fundamental properties, including its molecular formula and weight, and offers a detailed exploration of its physicochemical characteristics. A significant focus is placed on its synthesis, with a discussion of established methodologies. Furthermore, this guide elucidates the critical role of this compound in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an electron-donating amine group and an electron-withdrawing nitro group on the pyridine ring, render it a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable starting material for the construction of diverse compound libraries.

The pyridine core is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The addition of the nitro and amino functionalities to this core in this compound provides handles for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the essential aspects of this compound, from its basic chemical identity to its application in the synthesis of cutting-edge therapeutics.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | [1][2] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| CAS Number | 4487-50-7 | [1] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, including its solubility, stability, and reactivity. The following table summarizes key physicochemical data for this compound.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange solid | [3] |

| Melting Point | 96 °C | [3] |

| Boiling Point (Predicted) | 339.0 ± 22.0 °C | [3] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.43 ± 0.11 | [3] |

| LogP (Predicted) | 0.572 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A multinuclear NMR study of substituted 4-nitropyridines has provided valuable experimental data for this class of compounds.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling constants are influenced by the electronic effects of the nitro and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the five carbon atoms in the pyridine ring. The carbons attached to the nitro and amino groups, as well as the other ring carbons, will have characteristic chemical shifts.[4]

-

¹⁵N NMR: Nitrogen-15 NMR can provide further structural confirmation by probing the nitrogen atoms of the pyridine ring, the amino group, and the nitro group. The shielding effect of the N-oxide group is particularly pronounced in the ¹⁵N NMR chemical shifts of related compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the N=O stretches of the nitro group, and the C=C and C=N vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the nitro group and other characteristic cleavages of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the introduction of the nitro group onto a pre-existing aminopyridine scaffold or the amination of a nitropyridine derivative. A common strategy involves the nitration of a protected 2-aminopyridine, followed by deprotection. Another viable route is the nucleophilic aromatic substitution of a suitable leaving group on a 4-nitropyridine derivative with an amino source.

A general and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been reported, which could be adapted for the synthesis of this compound.[5] This method involves the reaction of a pyridine N-oxide with an activated isocyanide.

The synthesis of the related compound, 4-amino-2-chloropyridine, often proceeds via the nitration of 2-chloropyridine-N-oxide followed by reduction of the nitro group.[2][6][7] This highlights a general strategy where the pyridine ring is first activated by N-oxidation, followed by nitration and subsequent functional group manipulations.

The diagram below illustrates a conceptual synthetic workflow for this compound, starting from 2-aminopyridine.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the amino and nitro groups on the pyridine ring. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The pyridine nitrogen itself can act as a nucleophile or a base.

The presence of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[8][9] Amines are known to react with 3-bromo-4-nitropyridine in nucleophilic substitution reactions.[10][11]

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] It is important to protect it from light.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors.

Precursor for RAF Kinase Inhibitors

A significant application of this compound is in the synthesis of RAF kinase inhibitors.[3] The RAF kinases (A-Raf, B-Raf, and C-Raf) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. The V600E mutation in B-Raf is a common driver of melanoma and other cancers.

This compound serves as a key intermediate in the synthesis of tetrahydronaphthalene Raf inhibitors.[3] Furthermore, a series of N-(4-aminopyridin-2-yl)amide derivatives have been designed and synthesized as potent and selective B-Raf(V600E) inhibitors.[13]

The general structure of these inhibitors often involves the 2-aminopyridine moiety of this compound, which can be further functionalized to interact with the kinase active site. The nitro group can be reduced to an amino group, providing another point for chemical modification.

The diagram below illustrates the role of this compound as a building block in the synthesis of a generic kinase inhibitor.

Caption: General scheme for utilizing this compound in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[2]

Conclusion

This compound is a fundamentally important and highly versatile building block for medicinal chemists and drug discovery professionals. Its well-defined molecular and physicochemical properties, coupled with its strategic functionalization, make it an ideal starting point for the synthesis of complex and potent bioactive molecules, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics. This guide provides a solid foundation for researchers to confidently and effectively incorporate this compound into their research and development programs.

References

-

Dega-Szafran, Z., Kania, P., & Szafran, M. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. [Link]

- Zhang, Y., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2860.

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4593–4596.

-

Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

- Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4967.

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[14]. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

PubMed. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

PubMed Central. (2020). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Retrieved from [Link]

-

PubMed. (2016). Purinylpyridinylamino-based DFG-in/αC-helix-out B-Raf inhibitors: Applying mutant versus wild-type B-Raf selectivity indices for compound profiling. Retrieved from [Link]

-

PubMed. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

-

PubMed Central. (2017). RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitropyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- CHIMIA. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. 29(1), 26–28.

-

PubMed Central. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound , 97% , 4487-50-7 - CookeChem [cookechem.com]

- 4. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Research Applications of 4-Nitropyridin-2-amine: A Versatile Synthetic Building Block

Abstract: 4-Nitropyridin-2-amine is a pivotal heterocyclic intermediate that serves as a cornerstone in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold, offer a rich landscape for chemical derivatization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted research applications of this compound. We delve into its critical role as a precursor for potent kinase inhibitors in drug discovery, its utility as a versatile ligand in coordination chemistry, and its emerging potential in the synthesis of novel functional materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on this high-value chemical entity.

Introduction to this compound

Overview and Significance in Chemical Synthesis

This compound, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine derivative whose value lies in the strategic placement of its substituents. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of a primary amine at the 2-position and a nitro group at the 4-position creates a molecule with distinct reactive sites. The amino group serves as a versatile handle for nucleophilic substitution, N-alkylation, and transition metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a pathway to further functionalization.[2][3] This dual reactivity makes this compound a highly sought-after building block for constructing complex molecular architectures.[4][5]

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The compound is a light yellow to orange solid at room temperature and requires storage under an inert atmosphere to maintain its integrity.[6]

| Property | Value | Source(s) |

| CAS Number | 4487-50-7 | [6][7][8] |

| Molecular Formula | C₅H₅N₃O₂ | [6][7][8] |

| Molecular Weight | 139.11 g/mol | [6][7][8] |

| Melting Point | 96 °C | [6] |

| Boiling Point (Predicted) | 339.0 ± 22.0 °C | [6] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.43 ± 0.11 | [6] |

| Appearance | Light yellow to orange solid | [6] |

| Storage Conditions | 2–8 °C, under inert gas | [6] |

Synthesis and Reactivity

Synthetic Routes

The synthesis of aminonitropyridines often involves the direct electrophilic nitration of a corresponding aminopyridine precursor. For this compound, a common and effective strategy is the nitration of 2-aminopyridine. The amino group at the C2 position acts as an activating, ortho-para directing group. While nitration can occur at the 3- or 5-position, careful control of reaction conditions (e.g., temperature, nitrating agent) can favor the formation of the desired 4-nitro isomer, which is para to the amino group.[3]

An alternative conceptual pathway involves the synthesis of 4-nitropyridine N-oxide, which can then be subjected to reactions to introduce the amino group at the 2-position.[9][10]

Key Chemical Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups. These sites can be addressed selectively to build molecular complexity.

-

Reactions at the Amino Group (C2): The primary amine is a potent nucleophile and a key site for building C-N bonds. It readily participates in acylation, alkylation, and, most significantly, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[11] This allows for the straightforward linkage of the pyridine core to various aryl and heteroaryl partners, a crucial step in the synthesis of many pharmaceutical agents.[12]

-

Reactions at the Nitro Group (C4): The nitro group is a powerful electron-withdrawing group that can be chemically transformed, most commonly via reduction. Catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl) efficiently converts the nitro group to a primary amine (4-aminopyridin-2-amine).[13][14] This newly formed amine provides a second site for derivatization, enabling the synthesis of disubstituted pyridine scaffolds.

Core Application: Medicinal Chemistry and Drug Discovery

The 2-Aminopyridine Scaffold as a Privileged Structure

The 2-aminopyridine moiety is a cornerstone of modern drug design, recognized for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[15] Its simple, low molecular weight structure provides an ideal starting point for building complex pharmacophores while maintaining favorable drug-like properties.[15] this compound serves as a functionalized version of this scaffold, enabling its incorporation into more complex drug candidates.

Application in Kinase Inhibitor Synthesis